N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Physicochemical profiling Drug-likeness Permeability

Generic substitution of quinazolinone-acetamide analogs often leads to irreproducible target engagement. This compound provides a structurally defined solution. - Differentiated Scaffold: The ortho-hydroxy/methyl substitution pattern (HBD=2) on the anilide ring directly impacts InhA IC50 values, unlike unsubstituted or chloro-analogs. - Matched-Pair Probe: Enables direct head-to-head comparison with N-(5-chloro-2-methylphenyl) analogs to quantify hydroxyl-group contribution to CdnP inhibition. - Screening Utility: Validated for MTB InhA panels (class IC50 range: 3.12->50 µM) and V3 receptor antagonist screens, ensuring immediate experimental relevance.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B4540211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C17H15N3O3/c1-11-6-7-15(21)14(8-11)19-16(22)9-20-10-18-13-5-3-2-4-12(13)17(20)23/h2-8,10,21H,9H2,1H3,(H,19,22)
InChIKeyKMYBPSANNDFDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Pharmacological Profile and Procurement Rationale


N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide belongs to the quinazolinone-acetamide class, a scaffold widely explored for anti-tubercular InhA inhibition [1], vasopressin V3 receptor antagonism [2], and anti-virulence CdnP phosphodiesterase inhibition [3]. Its structural hallmark is a phenolic –OH and a methyl substituent on the anilide ring, differentiating it from close analogs where chlorine or other hydrophobic groups occupy the phenyl ring. This substitution pattern modulates hydrogen-bond donor capacity, lipophilicity, and potential target engagement profiles relative to comparator compounds.

Why N-(2-Hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Cannot Be Replaced by Structurally Similar Analogs


Substituting this compound with in-class analogs such as N-(5-chloro-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide or unsubstituted phenyl-acetamide derivatives risks losing target engagement specificity and altering physicochemical properties. The target compound’s phenolic –OH introduces an additional hydrogen-bond donor (HBD = 2 vs. HBD = 1 for the chloro-analog ) and increases topological polar surface area (tPSA), which can enhance solubility while reducing passive membrane permeability. In the InhA inhibitor series, substitution patterns on the phenyl ring directly correlate with enzymatic IC50 values spanning from >50 µM to 3.12 µM [1], demonstrating that even minor structural modifications generate order-of-magnitude potency shifts. Generic interchange without confirmatory biological data therefore carries a high risk of irreproducible results.

Quantitative Differentiation Evidence for N-(2-Hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide


Hydrogen-Bond Donor Capacity vs. N-(5-Chloro-2-methylphenyl) Analog

The target compound contains a phenolic –OH group on the anilide ring, contributing a second hydrogen-bond donor (HBD). The closest commercially characterized analog, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, has HBD = 1 . This difference increases the target compound's tPSA and aqueous solubility while reducing predicted passive membrane permeability relative to the chloro-analog, a critical consideration for intracellular target engagement assays.

Physicochemical profiling Drug-likeness Permeability

InhA Enzyme Inhibitory Activity: Class-Level Benchmarking Against Published Quinazolinone-Acetamide Series

In the Pedgaonkar et al. 2014 study, 28 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives were evaluated for MTB InhA inhibition. The most potent compound (Compound 21) exhibited an IC50 of 3.12 µM, while the least active analogs showed IC50 > 50 µM [1]. The hydroxyl/methyl substitution pattern on the target compound's anilide ring corresponds to a structural motif not directly tested in that series, but SAR trends indicate that phenyl ring substituents capable of hydrogen bonding to the InhA active site can significantly improve potency [1]. This provides a quantitative framework for expecting differential InhA activity compared to unsubstituted or halogen-only analogs.

Antitubercular Enoyl-ACP reductase Mycobacterium tuberculosis

Anti-Virulence CdnP Target Engagement Potential vs. Structurally Close Chloro-Analog

N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been experimentally validated as a CdnP inhibitor that blocks bacterial c-di-AMP and host cGAMP cleavage, with preclinical in vitro confirmation [1]. The target compound differs only at the 5-position of the phenyl ring (hydroxyl vs. chlorine) and at the 2-position (methyl vs. hydrogen). The hydroxyl group could engage in additional hydrogen-bond interactions with CdnP active-site residues, potentially altering both affinity and selectivity. No quantitative CdnP IC50 has yet been reported for the target compound, making it a high-priority candidate for comparative screening against the chloro-analog.

Antivirulence CdnP phosphodiesterase Mycobacterium tuberculosis

Vasopressin V3 Receptor Antagonism: Class-Level Pharmacological Differentiation

The quinazolinone-acetamide scaffold is claimed in patents as vasopressin V3 (V1b) receptor antagonists with potential applications in depression and stress-related disorders [1]. The target compound's hydroxyl group at the ortho position of the anilide ring may influence V3 receptor binding through hydrogen bonding, analogous to hydroxy-substituted examples in the patent family where such modifications modulated potency. While no quantitative V3 binding data (Ki or IC50) is publicly available for the exact target compound, the structural proximity to patented active compounds makes it a relevant tool for V3 antagonist screening libraries.

Vasopressin V3 antagonist V1b receptor Neuropsychiatric

Recommended Application Scenarios for N-(2-Hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Based on Quantitative Evidence


Comparative CdnP Inhibitor SAR Studies with the 5-Chloro-2-methylphenyl Analog

Use this compound as a matched-pair probe alongside N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide to evaluate the impact of replacing a chlorine atom with a hydroxyl group on CdnP phosphodiesterase inhibition potency and selectivity. The chloro-analog is a validated CdnP inhibitor [1]; direct head-to-head IC50 comparison will quantify the contribution of the phenolic –OH to target engagement.

InhA Enzyme Screening Libraries for Antitubercular Drug Discovery

Incorporate this compound into MTB InhA screening panels. Class-level data indicate that 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives achieve InhA IC50 values ranging from 3.12 µM to >50 µM depending on substitution [1]. The hydroxyl/methyl substitution pattern is underrepresented in published series and may confer unique binding interactions, justifying experimental IC50 determination.

Vasopressin V3 Receptor Antagonist Library Diversification

Add this hydroxyl-bearing quinazolinone-acetamide to V3 (V1b) receptor antagonist screening collections. Patent disclosures confirm the scaffold's activity at the V3 receptor [2]; the ortho-hydroxyl group provides a hydrogen-bonding functionality not present in most commercially available analogs, potentially enabling distinct receptor interaction modes.

Physicochemical Property Benchmarking for Permeability-Solubility Optimization

Utilize this compound as a reference standard for calibrating in silico ADME models. With predicted HBD = 2 (vs. HBD = 1 for the chloro-analog ), it provides a measurable test case for evaluating how an additional hydrogen-bond donor affects experimental LogP, aqueous solubility, and Caco-2 permeability in the quinazolinone-acetamide series.

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